4-Amino-L-phenylalanine hydrochloride is the salt form of a non-canonical, aromatic amino acid used as a functional building block in peptide synthesis, polymer chemistry, and materials science. Its core structure, L-phenylalanine, is modified with an amino group at the para- (4-) position of the phenyl ring. This addition creates a reactive, ionizable, and electrochemically active site that is absent in the parent amino acid, L-phenylalanine. The hydrochloride salt form is typically supplied to improve aqueous solubility and handling characteristics compared to the zwitterionic free base.
Substituting 4-Amino-L-phenylalanine hydrochloride with its free base, positional isomers (2- or 3-amino), or the parent L-phenylalanine can lead to process failure. The hydrochloride salt form is critical for achieving practical aqueous solubility (e.g., 50 mg/mL), a significant handling advantage over the sparingly soluble free base. Furthermore, the para-position of the amino group is not interchangeable with the ortho- or meta- positions. This specific placement dictates the electronic properties that govern oxidation potential and subsequent reactivity in applications like electropolymerization and the synthesis of redox-active materials. Using an incorrect isomer or the free base without pH adjustment will alter solubility, reaction kinetics, and the final properties of the target molecule or material.
The hydrochloride salt form offers a significant processability advantage due to its enhanced aqueous solubility. Technical datasheets specify that 4-Amino-L-phenylalanine hydrochloride is soluble in water at a concentration of 50 mg/mL (0.1 g in 2 mL H2O), resulting in a clear solution. In contrast, the free base form, 4-Amino-L-phenylalanine, is only sparingly soluble, requiring sonication and heating to 60°C to achieve a concentration of just 3.33 mg/mL. This represents an order-of-magnitude difference in solubility under standard conditions.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 50 mg/mL (as hydrochloride salt) |
| Comparator Or Baseline | 4-Amino-L-phenylalanine (free base): 3.33 mg/mL (requires heating/sonication) |
| Quantified Difference | ~15-fold higher solubility at room temperature without special handling |
| Conditions | Solubility in H2O at room temperature unless otherwise specified. |
This solubility advantage simplifies the preparation of stock solutions for peptide synthesis and other aqueous reactions, avoiding the need for pH adjustments, co-solvents, or heating that may compromise compound stability.
When used as a monomer precursor, 4-Amino-L-phenylalanine (4APhe) enables the synthesis of high-molecular-weight homopolymers, poly(4-amino-L-phenylalanine) or P4APhe, that are water-soluble. This is a defining characteristic that contrasts sharply with conventional aromatic poly(amino acid)s. Specifically, both poly(L-phenylalanine) and poly(L-tyrosine), which are polymers of the closest structural analogs, are noted for their lack of water solubility. The ionizable side-chain aniline group of the 4APhe units imparts this critical solubility property.
| Evidence Dimension | Homopolymer Water Solubility |
| Target Compound Data | Poly(4-amino-L-phenylalanine) exhibits good water solubility. |
| Comparator Or Baseline | Poly(L-phenylalanine) and Poly(L-tyrosine) are not water-soluble. |
| Quantified Difference | Qualitatively changes from insoluble to soluble |
| Conditions | Ring-opening polymerization of the N-carboxyanhydride (NCA) derivative of the amino acid to form high-molecular-weight polypeptides. |
For developing functional hydrogels, pH-responsive materials, or other aqueous-phase biomaterials, procuring 4-Amino-L-phenylalanine is essential as its common analogs yield water-insoluble polymers.
The aniline moiety in 4-aminophenylalanine provides a site for electrochemical oxidation, a property absent in L-phenylalanine. The redox potential of anilines is favorable for electron transfer reactions, typically around 1 V in aqueous solution, which can be tuned by pH and substituents. This electrochemical activity is critical for applications such as forming conductive polymer films or creating redox-active probes. In contrast, the parent amino acid L-phenylalanine is not electroactive in the same potential window, making 4-aminophenylalanine a specific choice for introducing redox functionality.
| Evidence Dimension | Electrochemical Activity (Oxidation Potential) |
| Target Compound Data | Possesses an aniline moiety with an aqueous redox potential of ~1 V, enabling electrochemical oxidation. |
| Comparator Or Baseline | L-phenylalanine: Lacks an easily oxidizable group and is not electroactive under similar conditions. |
| Quantified Difference | Introduces redox activity where none exists in the parent compound. |
| Conditions | Aqueous solution, typical electrochemical cell setup. |
This compound is the correct choice over L-phenylalanine when the goal is to design peptides or surfaces with specific electronic or sensor-related functions based on electron transfer.
This compound is the designated precursor for synthesizing high-molecular-weight poly(4-amino-L-phenylalanine). Its unique ability to form water-soluble homopolymers allows for the creation of functional biomaterials like pH-responsive hydrogels, a capability not achievable with insoluble polymers derived from L-phenylalanine or L-tyrosine.
Leveraging its electroactive aniline group, this amino acid can be converted to a diazonium salt and electrografted onto conductive surfaces like gold. This process creates stable, functional layers that have been shown to resist nonspecific protein adsorption, making it a superior choice over simple alkanethiols for developing robust biosensors.
In peptide synthesis, this compound is used to introduce a specific, electrochemically active site within a peptide sequence. Its defined redox potential allows the resulting peptide to be used as a probe for studying electron transfer in biological systems or as a key component in novel enzyme inhibitors, a function impossible to achieve with the non-redox-active L-phenylalanine.
The high aqueous solubility of the hydrochloride salt form streamlines workflows in peptide synthesis laboratories. It allows for the rapid and complete dissolution in aqueous or mixed solvent systems used for SPPS without requiring heating or extreme pH adjustments, thereby improving process efficiency and reproducibility compared to the free base.